molecular formula C13H19NO B5412475 N-butyl-2,5-dimethylbenzamide

N-butyl-2,5-dimethylbenzamide

Cat. No.: B5412475
M. Wt: 205.30 g/mol
InChI Key: VVDLROHXLWSHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-2,5-dimethylbenzamide is a substituted benzamide derivative characterized by a benzamide core functionalized with a butyl group on the nitrogen atom and methyl groups at the 2- and 5-positions of the aromatic ring. For instance, analogous benzamides like N-methoxy-3,5-dimethylbenzamide () are synthesized via reactions between substituted benzoic acids (or acyl chlorides) and amines or amino alcohols under catalytic conditions . The presence of alkyl substituents (methyl and butyl groups) likely enhances lipophilicity and influences steric effects, which could modulate its reactivity in organic synthesis or biological activity.

Properties

IUPAC Name

N-butyl-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-5-8-14-13(15)12-9-10(2)6-7-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDLROHXLWSHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-butyl-2,5-dimethylbenzamide and related compounds:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₃H₁₉NO - N-butyl
- 2,5-dimethyl
Potential use in catalysis or drug design (inferred)
N-Butyl-2-cyanoacrylate (Glubran-2®) C₅H₇NO₂ - N-butyl
- Cyanoacrylate ester
Medical embolization agent ()
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ - 3-methyl
- N-(hydroxy-tert-butyl)
N,O-bidentate directing group for C–H activation ()
N-Methoxy-3,5-dimethylbenzamide C₁₀H₁₃NO₂ - 3,5-dimethyl
- N-methoxy
Precursor in palladium-catalyzed synthesis ()

Key Comparisons:

Functional Group Diversity: this compound features an amide group, contrasting with the ester functionality in N-butyl-2-cyanoacrylate (Glubran-2®). The amide group confers greater hydrolytic stability compared to cyanoacrylate esters, which polymerize rapidly in medical embolization . The N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () includes a hydroxyl group, enabling hydrogen bonding and metal coordination, unlike the non-polar butyl group in the target compound .

Substituent Effects: The 2,5-dimethyl substitution in the target compound creates steric hindrance that may limit accessibility in catalytic reactions compared to the 3,5-dimethyl isomer in N-methoxy-3,5-dimethylbenzamide ().

Applications: N-Butyl-2-cyanoacrylate is clinically validated for vascular embolization due to rapid polymerization , whereas benzamide derivatives like the target compound are more likely to serve as intermediates in organic synthesis or bioactive molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.